1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol
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Overview
Description
1-({7-[(4-methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a 4-methylphenylamino group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({7-[(4-methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Substitution with 4-Methylphenylamino Group: The triazolopyrimidine core is then reacted with 4-methylphenylamine under suitable conditions to introduce the 4-methylphenylamino group.
Attachment of Propan-2-ol Moiety: Finally, the compound is reacted with propan-2-ol or its derivatives to attach the propan-2-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({7-[(4-methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({7-[(4-methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Industry: It may be used in the synthesis of other complex molecules or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-({7-[(4-methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidine: A class of compounds that includes pyrimidine substituted by at least one amino group.
Pyrazolopyrimidine Derivatives: Compounds featuring the pyrazolopyrimidine scaffold, which have shown potential as CDK2 inhibitors.
Uniqueness
1-({7-[(4-methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol is unique due to its specific substitution pattern and the presence of both a triazolopyrimidine core and a propan-2-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N7O |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
1-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-2-ol |
InChI |
InChI=1S/C14H17N7O/c1-8-3-5-10(6-4-8)16-12-11-13(20-21-19-11)18-14(17-12)15-7-9(2)22/h3-6,9,22H,7H2,1-2H3,(H3,15,16,17,18,19,20,21) |
InChI Key |
MYACTZOIPDFWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC(C)O |
Origin of Product |
United States |
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